molecular formula C34H35ClN2O3S B1678637 喹夫拉蓬 CAS No. 136668-42-3

喹夫拉蓬

货号: B1678637
CAS 编号: 136668-42-3
分子量: 587.2 g/mol
InChI 键: NZOONKHCNQFYCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

喹弗拉蓬,也称为 MK-591,是一种选择性和特异性的 5-脂氧合酶活化蛋白 (FLAP) 抑制剂。它以其诱导细胞凋亡和抑制白三烯生物合成的能力而闻名。 喹弗拉蓬在各种科学研究应用中显示出巨大潜力,特别是在免疫学和炎症领域 .

科学研究应用

喹弗拉蓬具有广泛的科学研究应用,包括:

    化学: 喹弗拉蓬在 FLAP 抑制和白三烯生物合成研究中用作模型化合物。

    生物学: 它用于研究细胞凋亡和炎症的机制。

    医学: 喹弗拉蓬在治疗哮喘、关节炎和癌症等疾病方面具有潜在的治疗应用。

    工业: 它用于开发针对 FLAP 和白三烯通路的新药和治疗剂

作用机制

喹弗拉蓬通过选择性抑制 5-脂氧合酶活化蛋白 (FLAP) 来发挥作用。这种抑制阻止了 5-脂氧合酶的活化,从而减少了白三烯的产生,白三烯是炎症介质。喹弗拉蓬的分子靶标包括 FLAP 和白三烯生物合成途径。 通过抑制这些靶标,喹弗拉蓬有效地减少炎症并在某些细胞类型中诱导凋亡 .

准备方法

合成路线和反应条件: 喹弗拉蓬的合成涉及多个步骤,从核心吲哚结构的制备开始。关键步骤包括:

    吲哚核的形成: 吲哚核通过一系列涉及适当起始材料缩合的反应合成。

    取代反应: 吲哚核进行取代反应以引入必要的官能团,如叔丁基硫基和喹啉基甲氧基基团。

    最终组装: 最终组装涉及将取代的吲哚核与适当的侧链偶联以形成喹弗拉蓬。

工业生产方法: 喹弗拉蓬的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

化学反应分析

反应类型: 喹弗拉蓬会发生各种化学反应,包括:

    氧化: 喹弗拉蓬可以被氧化形成相应的氧化物。

    还原: 还原反应可以将喹弗拉蓬转化为其还原形式。

    取代: 喹弗拉蓬可以进行取代反应以引入不同的官能团。

常见试剂和条件:

    氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原剂: 使用硼氢化钠和氢化铝锂等还原剂。

    取代试剂: 取代反应通常涉及卤素和烷基化剂等试剂。

主要产品:

相似化合物的比较

喹弗拉蓬在其作为 FLAP 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:

    纤维弗拉蓬: 另一种具有类似性质但分子结构不同的 FLAP 抑制剂。

    MK886: 一种具有不同作用机制的 FLAP 抑制剂。

    BRP-201: 一种对白三烯生物合成具有类似抑制效果的化合物。

与这些化合物相比,喹弗拉蓬因其对 FLAP 的更高亲和力和其诱导凋亡的有效性而脱颖而出 .

属性

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159882
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136668-42-3
Record name Quiflapon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the hydrolytic procedure of Step B but substituting the ester of Step D for the ester of Step A provided the title compound, which was recrystallized from 1:1 EtOAc/hexane. m.p. 208° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quiflapon
Reactant of Route 2
Quiflapon
Reactant of Route 3
Reactant of Route 3
Quiflapon
Reactant of Route 4
Quiflapon
Reactant of Route 5
Reactant of Route 5
Quiflapon
Reactant of Route 6
Reactant of Route 6
Quiflapon
Customer
Q & A

Q1: What is the primary mechanism of action of Quiflapon (MK591)?

A: Quiflapon is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, Quiflapon prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].

Q2: How does Quiflapon impact enzalutamide-resistant prostate cancer cells?

A: Research suggests that Quiflapon effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. Quiflapon downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].

Q3: Are there any preclinical studies demonstrating the efficacy of Quiflapon in cancer models?

A: Yes, preclinical studies using pancreatic cancer models have shown promising results. Quiflapon demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of Quiflapon and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].

Q4: Beyond its anticancer effects, what other therapeutic potential does Quiflapon hold?

A: Quiflapon's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].

Q5: What are the potential advantages of Quiflapon compared to other leukotriene modifiers?

A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, Quiflapon inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that Quiflapon exhibits minimal adverse effects compared to some other leukotriene modifiers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。